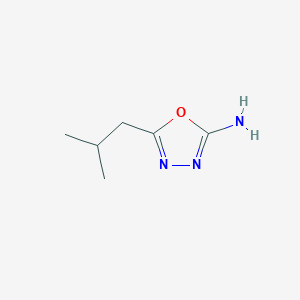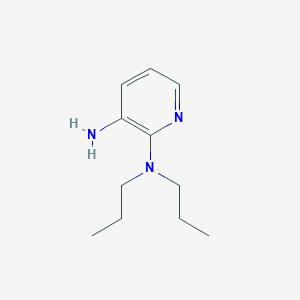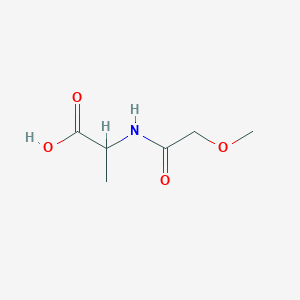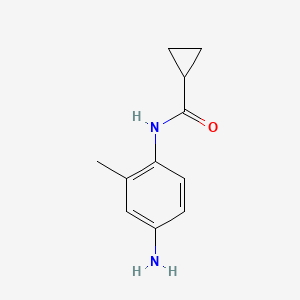
N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide (AMCB) is an important chemical compound that has a wide range of applications in the field of science and research. It is an amide derivative of 3-chlorobenzamide and 5-amino-2-methoxyphenyl, which are both important components of the compound. AMCB is used in many scientific and research applications, such as synthesis of organic compounds, catalytic reactions, and as a drug delivery system. It also has important biochemical and physiological effects which make it a valuable tool for scientists and researchers.
Scientific Research Applications
Synthesis and Structural Study
N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide and its derivatives have been synthesized and studied for their structural properties. For instance, N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide was synthesized, and its crystal and molecular structures were analyzed using X-ray diffraction, IR, 1 H-NMR, and 13 C-NMR methods (Cabezas et al., 1988).
Serotonin-3 Receptor Antagonists
Research on benzamide derivatives has revealed their potential as serotonin-3 (5-HT3) receptor antagonists. A study on 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which include various benzamide derivatives, showed potent 5-HT3 receptor antagonistic activity (Harada et al., 1995).
Gastrointestinal Motility Studies
This compound derivatives have been studied for their effects on gastrointestinal motility. For instance, metoclopramide, a derivative, has been investigated for its excitatory action on the colonic muscle (Fukuhara et al., 1968).
Corrosion Inhibition
Research has also focused on the application of benzamide derivatives in corrosion inhibition. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed inhibition performance on mild steel in hydrochloric acid medium (Bentiss et al., 2009).
Anti-Proliferative Activity in Cancer Research
Benzamide derivatives have shown potential in cancer research due to their anti-proliferative activities. For instance, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene exhibited tumor-selective anti-proliferative activity in leukemia/lymphoma and other cancer cell types (Thomas et al., 2017).
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-6-5-11(16)8-12(13)17-14(18)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORXGWQRPHYJGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





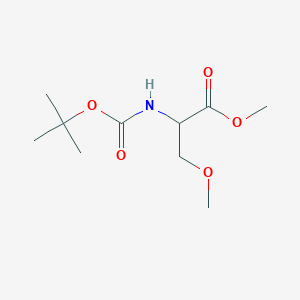
![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)
